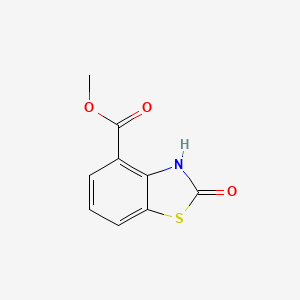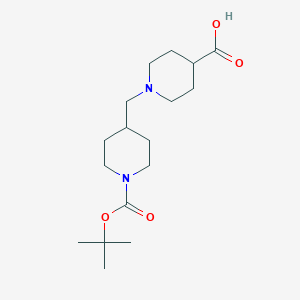
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in synthetic and medicinal chemistry This compound features a thiazole ring fused with a benzene ring, making it a benzo[d]thiazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxybenzo[D]thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-bromo-3-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzo[D]thiazole-4-carboxylic acid.
Reduction: Formation of 2-hydroxybenzo[D]thiazole-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of fluorescent probes and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxybenzo[D]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-based compounds, which exhibit a range of biological activities through their interactions with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 2-Aminothiazole-4-carboxylate derivatives
- Thiazole-based Schiff base compounds
Uniqueness
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H7NO3S |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
methyl 2-oxo-3H-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
PHZOUQBWNIIGFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B1500286.png)
![5-Methoxy-2-methylbenzo[D]thiazol-4-amine](/img/structure/B1500287.png)
![2-(Ethylthio)benzo[d]thiazol-5-ol](/img/structure/B1500291.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]acetamide](/img/structure/B1500295.png)






